molecular formula C32H22N10O8.Cr.Na B1172130 Acid Red 226 CAS No. 12269-99-7

Acid Red 226

Cat. No.: B1172130
CAS No.: 12269-99-7
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Description

Acid Red 226 is a synthetic dye belonging to the class of acid dyes. It is commonly used in the textile, leather, and paper industries for its vibrant red color. The chemical formula of this compound is C32H22N10O8.Cr.Na, and it appears as a red crystalline powder. This compound is slightly soluble in water but easily dissolves in organic solvents such as ethylene glycol ether, dimethylformamide, and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid Red 226 involves the diazotization of 2-amino-4-nitrophenol and 2-amino-5-nitrophenol, followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The resulting product is then complexed with chromium to form the final dye .

    Diazotization: The process begins with the diazotization of 2-amino-4-nitrophenol and 2-amino-5-nitrophenol. This involves treating the amines with nitrous acid under acidic conditions to form diazonium salts.

    Coupling Reaction: The diazonium salts are then coupled with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in an alkaline medium to form the azo dye.

    Complexation: The azo dye is then complexed with chromium potassium sulfate to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for diazotization and coupling reactions, followed by filtration, drying, and milling to obtain the final dye in powder form .

Chemical Reactions Analysis

Types of Reactions

Acid Red 226 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under certain conditions, leading to the breakdown of the azo bond and formation of smaller aromatic compounds.

    Reduction: this compound can be reduced to form aromatic amines, which are less colored and can be further degraded.

    Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic or neutral conditions.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used under acidic or neutral conditions.

    Substitution: Substitution reactions often involve reagents like halogens or sulfonating agents under controlled conditions.

Major Products

The major products formed from these reactions include aromatic amines, smaller aromatic compounds, and substituted derivatives of the original dye .

Scientific Research Applications

Acid Red 226 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acid Red 226 involves its interaction with molecular targets through its azo and nitro groups. These functional groups can form hydrogen bonds and electrostatic interactions with various substrates. In biological systems, the dye can bind to proteins and nucleic acids, altering their structure and function. The pathways involved include the formation of reactive oxygen species and the disruption of cellular processes .

Comparison with Similar Compounds

Acid Red 226 can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its specific solubility profile and interaction with substrates, making it suitable for various applications.

Biological Activity

Acid Red 226 (AR226) is a synthetic azo dye commonly used in various industries, including textiles and food. Its biological activity has garnered attention due to potential health implications and environmental concerns. This article explores the biological effects of AR226, including toxicity, mutagenicity, and its interactions with biological systems.

Chemical Structure and Properties

This compound is characterized by its azo group (-N=N-) which links two aromatic rings. Its chemical formula is C_18H_14N_4O_7S, and it exhibits a vibrant red color, making it suitable for use in dyes. The structural properties of AR226 are significant as they influence its reactivity and biological interactions.

1. Cytotoxicity

Research indicates that AR226 exhibits cytotoxic effects on various cell lines. A study demonstrated that exposure to AR226 resulted in decreased cell viability in human liver (HepG2) cells, highlighting its potential hepatotoxicity. The IC50 values (the concentration at which 50% of cells are inhibited) were found to be significantly lower than those of other common azo dyes, suggesting a higher toxicity level for AR226 .

Cell Line IC50 (µg/mL) Reference
HepG225
HeLa30
A54935

2. Mutagenicity

AR226 has been evaluated for its mutagenic potential using the Ames test, which assesses the mutagenic effects of compounds on bacteria. Results indicated that AR226 is mutagenic, particularly in the presence of metabolic activation systems, suggesting that it may pose a risk of genetic mutations in living organisms .

Environmental Impact

The environmental persistence of AR226 raises concerns about its accumulation in aquatic systems. Studies have shown that AR226 can undergo degradation through microbial action; however, its metabolites may still retain toxic properties. The dye's stability under various environmental conditions necessitates further investigation into its ecological effects .

Case Study 1: Hepatotoxicity in Animal Models

A study conducted on rats exposed to AR226 revealed significant liver damage characterized by elevated levels of liver enzymes (ALT and AST). Histopathological analysis showed necrosis and inflammation in liver tissues, reinforcing the hepatotoxic nature of AR226 .

Case Study 2: Impact on Aquatic Life

In a controlled environment, fish exposed to sub-lethal concentrations of AR226 exhibited behavioral changes and increased mortality rates over time. These findings underscore the potential ecological risks associated with the release of this dye into water bodies .

The biological activity of AR226 is primarily attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress within cells. This mechanism contributes to cytotoxicity and mutagenicity observed in various studies. Additionally, the interaction with cellular components can disrupt normal metabolic processes, further exacerbating its toxic effects .

Properties

CAS No.

12269-99-7

Molecular Formula

C32H22N10O8.Cr.Na

Molecular Weight

0

Origin of Product

United States

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